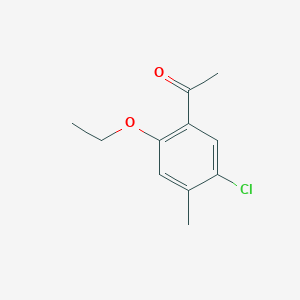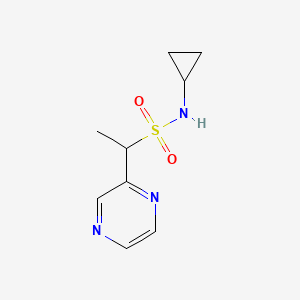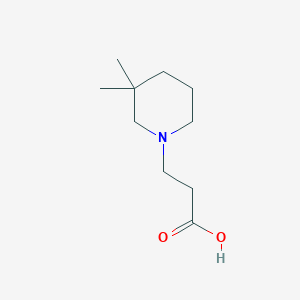
(R)-1-(trifluoromethyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine with a trifluoromethyl group attached to the pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(trifluoromethyl)pyrrolidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production of ®-1-(trifluoromethyl)pyrrolidin-3-amine may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as continuous flow synthesis and automated processes are often employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(trifluoromethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various amine derivatives, oxides, and substituted pyrrolidine compounds.
Wissenschaftliche Forschungsanwendungen
®-1-(trifluoromethyl)pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(trifluoromethyl)pyrrolidin-3-amine: The enantiomer of the compound with different stereochemistry.
1-(trifluoromethyl)pyrrolidine: A similar compound without the amine group.
3-(trifluoromethyl)pyrrolidine: A positional isomer with the trifluoromethyl group at a different position.
Uniqueness
®-1-(trifluoromethyl)pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C5H9F3N2 |
|---|---|
Molekulargewicht |
154.13 g/mol |
IUPAC-Name |
(3R)-1-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C5H9F3N2/c6-5(7,8)10-2-1-4(9)3-10/h4H,1-3,9H2/t4-/m1/s1 |
InChI-Schlüssel |
DPPCVGSRXBXEAM-SCSAIBSYSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1N)C(F)(F)F |
Kanonische SMILES |
C1CN(CC1N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Benzyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974997.png)



![1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B13975027.png)
![tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate](/img/structure/B13975034.png)
![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13975039.png)






